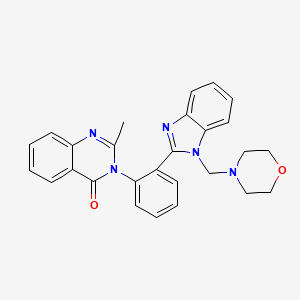
4(3H)-Quinazolinone, 2-methyl-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 2-methyl-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)- is a complex organic compound that belongs to the quinazolinone family. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural features that allow it to interact with various biological targets. The presence of the quinazolinone core, along with the benzimidazole and morpholine moieties, contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-methyl-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Attachment of the Morpholine Group: The morpholine moiety is often introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone or benzimidazole intermediate is replaced by morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved reaction control, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and morpholine moieties, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the benzimidazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at positions adjacent to the nitrogen atoms in the quinazolinone and benzimidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield N-oxides, while reduction could produce dihydroquinazolinones or dihydrobenzimidazoles
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, 4(3H)-Quinazolinone, 2-methyl-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)- has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and disrupt cellular processes makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of the target protein. The benzimidazole and morpholine moieties enhance its binding affinity and specificity, leading to more effective inhibition or activation of the target pathways.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone derivatives: These compounds share the quinazolinone core but differ in the substituents attached to the ring.
Benzimidazole derivatives: Compounds with the benzimidazole ring but different functional groups.
Morpholine-containing compounds: Molecules that include the morpholine moiety but have different core structures.
Uniqueness
What sets 4(3H)-Quinazolinone, 2-methyl-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)- apart is the combination of these three distinct moieties in a single molecule. This unique structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
91045-37-3 |
|---|---|
Fórmula molecular |
C27H25N5O2 |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
2-methyl-3-[2-[1-(morpholin-4-ylmethyl)benzimidazol-2-yl]phenyl]quinazolin-4-one |
InChI |
InChI=1S/C27H25N5O2/c1-19-28-22-10-4-2-8-20(22)27(33)32(19)24-12-6-3-9-21(24)26-29-23-11-5-7-13-25(23)31(26)18-30-14-16-34-17-15-30/h2-13H,14-18H2,1H3 |
Clave InChI |
NBMCWQJVCUMOFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C4=NC5=CC=CC=C5N4CN6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


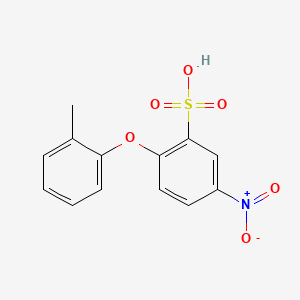
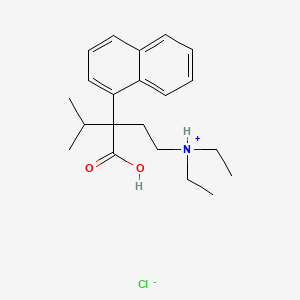
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B15347471.png)
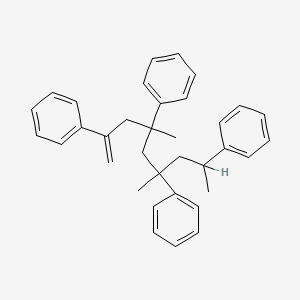
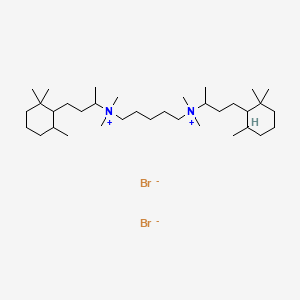
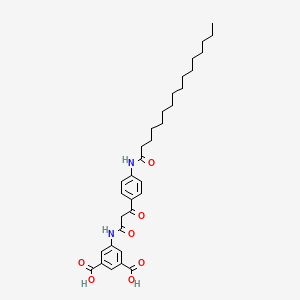
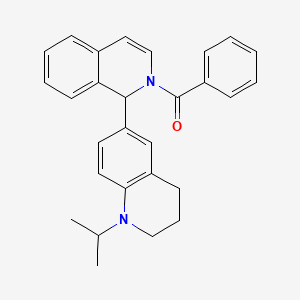
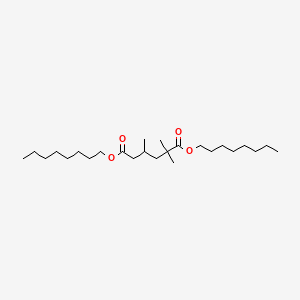
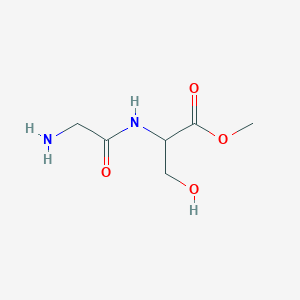
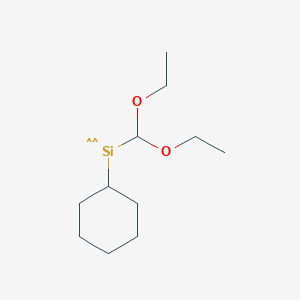
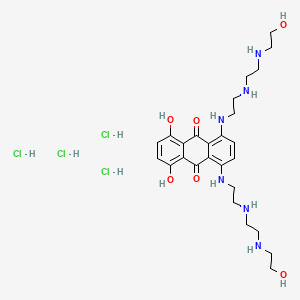
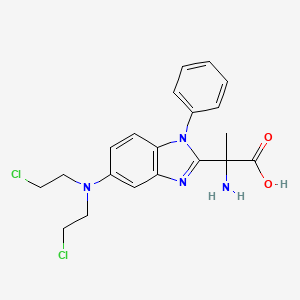
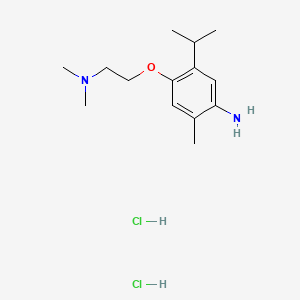
![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)
